Application-Specific Differentiation: Antileishmanial Drug Discovery Intermediate
N-(2-Bromo-5-fluorophenyl)acetamide is explicitly cited as a reagent in the synthesis of fluorinated rhodacyanine analogues with antileishmanial properties . This application is documented in primary literature (Lasing, T., et al., Bioorg. Med. Chem., 2020) [1]. The resulting fluorinated rhodacyanine analogues exhibited IC50 values of 40–85 nM against Leishmania promastigote and axenic amastigote stages, surpassing both amphotericin B and miltefosine in potency [2].
| Evidence Dimension | Role as synthetic intermediate for antileishmanial agents |
|---|---|
| Target Compound Data | Reagent for fluorinated rhodacyanine analogue synthesis |
| Comparator Or Baseline | Generic acetanilides (e.g., 4'-bromoacetanilide) or free 2-bromo-5-fluoroaniline |
| Quantified Difference | Target compound provides the precise 2-bromo-5-fluorophenyl scaffold required for the rhodacyanine core; downstream analogues achieve IC50 = 40–85 nM (n = 18 analogues tested) |
| Conditions | Synthesis of 18 fluorinated rhodacyanine analogues; in vitro testing against Leishmania martiniquensis and L. orientalis |
Why This Matters
Procurement of this specific building block is required for researchers replicating the fluorinated rhodacyanine synthesis route; generic substitutes lack the correct substitution pattern to yield the bioactive analogues.
- [1] Lasing, T.; Phumee, A.; Siriyasatien, P.; Chitchak, K.; Vanalabhpatana, P.; Mak, K-K.; Hee Ng, C.; Vilaivan, T.; Khotavivattana, T. Synthesis and antileishmanial activity of fluorinated rhodacyanine analogues: The 'fluorine-walk' analysis. Bioorg. Med. Chem. 2020, 28(1), 115187. PMID: 31761725. View Source
- [2] Lasing, T., et al. Bioorg. Med. Chem. 2020, 28(1), 115187. Abstract: "some of the analogues including the difluorinated species showed exceptional potency against the promastigote and axenic amastigote stages (IC50 = 40-85 nM), with the activities surpassing both amphotericin B and miltefosine." View Source
